4,4-Dimethyl-1,2-diphenyl-3,5-pyrazolidinedione
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Overview
Description
4,4-Dimethyl-1,2-diphenyl-3,5-pyrazolidinedione is a heterocyclic compound with the molecular formula C17H16N2O2. It belongs to the class of pyrazolidinediones, which are known for their diverse biological activities and applications in various fields such as medicine and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-1,2-diphenyl-3,5-pyrazolidinedione typically involves the condensation of appropriate hydrazine derivatives with diketones. One common method includes the reaction of this compound with diethyl malonate in the presence of sodium ethoxide in ethanol .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar condensation reactions. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of catalysts to accelerate the reaction .
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethyl-1,2-diphenyl-3,5-pyrazolidinedione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: It can undergo substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions include various substituted pyrazolidinediones and their derivatives, which can have enhanced biological activities .
Scientific Research Applications
4,4-Dimethyl-1,2-diphenyl-3,5-pyrazolidinedione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential anti-inflammatory and analgesic properties.
Medicine: Derivatives of this compound are explored for their potential use in treating conditions like rheumatoid arthritis.
Industry: It is used in the development of dyes and pigments due to its stable chemical structure
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-1,2-diphenyl-3,5-pyrazolidinedione involves its interaction with specific molecular targets and pathways:
Molecular Targets: It primarily targets enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
Pathways Involved: By inhibiting COX enzymes, it reduces the production of prostaglandins, which are mediators of inflammation and pain.
Comparison with Similar Compounds
Phenylbutazone: Another pyrazolidinedione derivative with anti-inflammatory properties.
4-Butyl-1,2-diphenyl-3,5-pyrazolidinedione: Known for its use in treating rheumatoid arthritis.
Uniqueness: 4,4-Dimethyl-1,2-diphenyl-3,5-pyrazolidinedione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethyl and diphenyl groups contribute to its stability and effectiveness in various applications .
Properties
CAS No. |
54719-43-6 |
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Molecular Formula |
C17H16N2O2 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
4,4-dimethyl-1,2-diphenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C17H16N2O2/c1-17(2)15(20)18(13-9-5-3-6-10-13)19(16(17)21)14-11-7-4-8-12-14/h3-12H,1-2H3 |
InChI Key |
ZMFJNUQBOWXLCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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